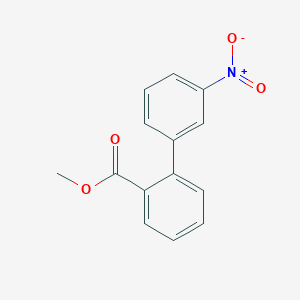Methyl 2-(3-nitrophenyl)benzoate
CAS No.: 83527-96-2
Cat. No.: VC3850423
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83527-96-2 |
|---|---|
| Molecular Formula | C14H11NO4 |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | methyl 2-(3-nitrophenyl)benzoate |
| Standard InChI | InChI=1S/C14H11NO4/c1-19-14(16)13-8-3-2-7-12(13)10-5-4-6-11(9-10)15(17)18/h2-9H,1H3 |
| Standard InChI Key | XRVFDDFISPMXHE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-(3-nitrophenyl)benzoate has the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . The structure consists of a methyl ester group attached to a benzoic acid moiety, with a nitro group (-NO₂) at the meta position of the pendant phenyl ring. Key physicochemical properties include:
The nitro group’s electron-withdrawing nature polarizes the aromatic ring, enhancing reactivity in electrophilic substitution and reduction reactions .
Synthesis and Preparation Methods
Esterification of 2-(3-Nitrophenyl)benzoic Acid
A common route involves esterifying 2-(3-nitrophenyl)benzoic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux . The reaction proceeds via nucleophilic acyl substitution:
Yields are optimized by removing water via Dean-Stark apparatus or molecular sieves .
Palladium-Catalyzed Cross-Coupling
Patent literature describes Suzuki-Miyaura coupling between methyl 3-nitrobenzoate and arylboronic acids to install the 3-nitrophenyl group . For example:
This method offers regioselectivity and compatibility with functional groups .
Industrial-Scale Production
Continuous flow reactors improve efficiency in large-scale synthesis by enhancing heat transfer and reducing reaction times . Automated purification systems (e.g., simulated moving bed chromatography) ensure high purity (>98%) .
Chemical Reactivity and Functionalization
Reduction of the Nitro Group
Catalytic hydrogenation with H₂/Pd/C converts the nitro group to an amine, yielding methyl 2-(3-aminophenyl)benzoate :
This product serves as a precursor to pharmaceuticals like lenalidomide, an immunomodulatory drug .
Electrophilic Aromatic Substitution
The nitro group directs incoming electrophiles to the ortho and para positions of the adjacent phenyl ring. For instance, nitration with HNO₃/H₂SO₄ produces polynitro derivatives .
Hydrolysis of the Ester Group
Basic hydrolysis with NaOH yields 2-(3-nitrophenyl)benzoic acid, a carboxylic acid intermediate for coordination chemistry :
Applications in Research and Industry
Pharmaceutical Intermediate
Methyl 2-(3-nitrophenyl)benzoate is a key intermediate in synthesizing lenalidomide (Revlimid®), a therapeutic agent for multiple myeloma . The nitro group is reduced to an amine, which cyclizes to form the isoindolinone core of the drug .
Materials Science
The compound’s aromaticity and polar nitro group make it a candidate for:
-
Liquid crystals: Nitro groups enhance dielectric anisotropy .
-
Coordination polymers: Carboxylate derivatives form metal-organic frameworks (MOFs) .
Agrochemicals
Derivatives exhibit herbicidal and fungicidal activity, though commercial applications remain exploratory .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | Room temperature, inert atmosphere | |
| Toxicity | Limited data; assume mutagenic potential due to nitro group | |
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
Thermal decomposition studies indicate stability up to 150°C, beyond which exothermic degradation releases NOₓ gases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume